molecular formula C14H16BrNO6 B12507058 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12507058
M. Wt: 374.18 g/mol
InChI Key: LINMATFDVHBYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound (IUPAC name: (2R,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol) consists of a brominated indole moiety (5-bromo-1H-indol-3-yl) linked via an ether bond to a hexose-derived oxane ring (oxane-3,4,5-triol with a hydroxymethyl group at position 6). The stereochemistry at positions 2, 3, 4, 5, and 6 of the oxane ring is critical for its biochemical interactions .

Synthetic routes for bromoindole derivatives involve coupling brominated indole precursors with glycosyl donors under controlled conditions, as exemplified in for a related 5-bromoindole compound.

Potential Applications: Though specific pharmacological data for this compound are sparse, indole-glycosides are widely studied for antioxidant, antimicrobial, and enzyme-modulating properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINMATFDVHBYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869306
Record name 5-Bromo-1H-indol-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Properties

Before delving into preparation methods, understanding the structural features of 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is essential. This compound consists of a 5-bromoindole moiety glycosidically linked to a sugar component.

Chemical Identity

The compound has the molecular formula C14H16BrNO6 with a molecular weight of 374.18 g/mol. It features a 5-bromoindole core connected via an ether linkage to a hexose sugar with multiple hydroxyl groups. The specific stereochemistry of the sugar component is defined as (2S,3R,4S,5S,6R), indicating its configuration within the oxane ring system.

Critical Structural Elements

The key structural elements that must be considered during synthesis include:

  • The 5-bromoindole moiety with the 3-position serving as the connection point
  • The β-configuration of the glycosidic linkage
  • The stereochemistry of the sugar component, which must be precisely controlled during synthesis

Precursor Synthesis: 5-Bromoindole Preparation

The preparation of this compound begins with the synthesis of the key indole precursor, 5-bromoindole.

Three-Step Route from Indole

A highly efficient method for preparing 5-bromoindole involves a three-step synthetic sequence starting from indole, as outlined in several patents.

Step 1: Synthesis of 2-Sodium Sulfonate-Indole

The first step involves the sulfonation of indole at the 2-position:

Indole + Sodium bisulfite → 2-Sodium sulfonate-indole (Intermediate I)

The reaction conditions typically include:

  • Dissolving indole in an alcoholic organic solvent (10-15 mL per gram of indole)
  • Adding sodium bisulfite or potassium bisulfite aqueous solution
  • Maintaining temperature at 20-30°C for 15-20 hours
  • Filtration, washing, and drying to obtain Intermediate I

A specific example from the patent literature describes dissolving 7.2g of indole in 80mL ethanol, followed by dropwise addition of 52g of 27% sodium bisulfite solution, with reaction at 28°C for 18 hours, yielding 13.2g of Intermediate I.

Step 2: Acylation to 2-Sodium Sulfonate-1-Acetylindole

The second step involves acylation of the indole nitrogen:

2-Sodium sulfonate-indole + Acylating reagent → 2-Sodium sulfonate-1-acetylindole (Intermediate II)

Typical conditions include:

  • Mixing Intermediate I with an acylating agent (such as acetic anhydride)
  • Reaction at 55-65°C for 1.4-1.9 hours
  • Cooling, filtration, and drying to obtain Intermediate II

A specific example describes mixing 6g of Intermediate I with 24g of acetic anhydride, heating to 72°C for 3 hours, then adding 7g of ethyl acetate and continuing the reaction for 1.5 hours. After cooling, filtration, and drying, 5.6g of white powder Intermediate II was obtained.

Step 3: Bromination and Deprotection

The final step involves selective bromination at the 5-position followed by deprotection:

Intermediate II + Bromine → 5-Bromoindole

The conditions typically include:

  • Dissolving Intermediate II in water (4-7 times its weight)
  • Adding bromine at 0-5°C and maintaining the reaction for 1-3 hours
  • Warming to room temperature and continuing reaction for 0.5-1 hour
  • Adding sodium bisulfite or potassium bisulfite solution
  • Adding sodium hydroxide or potassium hydroxide solution and refluxing for 12-18 hours
  • Cooling, crystallization, filtration, washing, and drying to obtain 5-bromoindole

Table 1 summarizes the optimized reaction conditions and yields from various examples:

Example Starting Material Solvent Ratio Bromination Temp. Bromination Time Base Reflux Time Yield Purity
1 4.8g Int. II 44g water 0°C 1h + 1h at RT 6g 50% NaOH 15h 2.96g 99.2%
2 4.8g Int. II 40g water 0°C 1.5h + 1h at RT 7g 40% KOH 18h 3.03g 99.2%
3 4.8g Int. II 42g water 0°C 1.5h + 1h at RT 7g 40% KOH 16h 3.06g 99.3%
4 4.8g Int. II 42g water 0°C 1h + 1h at RT 6g 50% NaOH 15h 3.14g 99.2%
5 4.8g Int. II 43g water 0°C 1h + 1h at RT 6g 50% NaOH 13h 3.14g 99.3%

Alternative Direct Bromination Methods

While the three-step route offers high purity, alternative direct bromination methods have been reported, though these may result in mixtures requiring additional purification steps and generally offer lower yields of the desired 5-bromoindole isomer.

Glycosylation Strategies

The second major phase in preparing this compound involves glycosylation to connect the 5-bromoindole with the sugar moiety.

Direct Glycosylation Approach

Direct glycosylation using activated sugar donors presents challenges due to the potential for oxidative dimerization of indole species under basic reaction conditions. Research has demonstrated that attempted direct displacement (SN2) conditions with 5-bromo-indoxyl and sugar bromides often proves unsuccessful.

Using Protected Intermediates

A more successful approach involves using protected indoxyl intermediates:

Carbomethoxy Protection Strategy

Researchers have reported success using 2-carbomethoxy indoxyl as an acceptor, where the carbomethoxy moiety at the 2-position of the indoxyl ring serves as a blocking group that prevents oxidative dimerization during glycosylation.

The general approach follows this sequence:

  • Preparation of the protected indoxyl acceptor
  • Glycosylation with an activated sugar donor
  • Deprotection sequence to remove protecting groups

A specific example describes the conversion of per-O-acetyl septanose to its corresponding α-configured anomeric bromide (93% yield), followed by glycosylation with 2-carbomethoxy indoxyl to give a protected septanoside in 48% yield.

Indoxylic Acid Esters Approach

A particularly effective method utilizes indoxylic acid esters as intermediates for glycosylation reactions.

Phase-Transfer Glycosylation

Phase-transfer glycosylation offers several advantages, including:

  • Mild reaction conditions
  • Compatibility with various functional groups
  • Good yields of glycosylated products

The general procedure involves:

  • Mixing the sugar donor (1.0 mmol), TBAHS (tetrabutylammonium hydrogen sulfate, 1.0 equiv.), and the indoxyl acceptor (1.0-1.5 equiv.) in CH2Cl2
  • Adding aqueous K2CO3 solution
  • Allowing the reaction to proceed at room temperature for 2-5 hours
Allyl Ester vs. Methyl Ester Derivatives

Research has compared the efficiency of using allyl ester versus methyl ester indoxylic acid derivatives as glycosyl acceptors:

Table 2: Comparison of Glycosylation Yields with Different Ester Derivatives

Sugar Donor Acceptor Type Product Yield
Glucose 5-Bromo-4-chloroindoxylic acid methyl ester Glucoside 83%
Lactose 5-Bromo-4-chloroindoxylic acid methyl ester Lactoside 73%
Galactose 5-Bromo-4-chloroindoxylic acid methyl ester Galactoside 83%
Galactose 5-Bromoindoxylic acid methyl ester Galactoside 82%
Glucose 5-Bromo-4-chloroindoxylic acid allyl ester Glucoside 77%
Lactose 5-Bromo-4-chloroindoxylic acid allyl ester Lactoside 74%
Galactose 5-Bromo-4-chloroindoxylic acid allyl ester Galactoside 88%
Galactose 5-Bromoindoxylic acid allyl ester Galactoside 75%

The data indicates that both ester types provide good yields (73-88%), with the highest yields obtained using galactose donors (up to 88% with allyl ester derivatives).

Decarboxylation and Deprotection

After glycosylation, subsequent steps involve:

Ester Cleavage

For allyl ester derivatives:

  • Treatment with morpholine and Pd(PPh3)4 in THF at room temperature overnight

For methyl ester derivatives:

  • Zemplén deacetylation (NaOMe in MeOH, room temperature, 2-6 hours)
  • Ester hydrolysis (0.1 N NaOH, room temperature, 1-4 hours)
Decarboxylation

The decarboxylation step is typically achieved using silver-mediated conditions:

  • Ac2O, AgOAc, K2CO3, 90-110°C, 20-40 minutes

Research has shown that the route via allyl ester derivatives gives much higher yields for the decarboxylation step, with improvements of 11-32% compared to methyl ester routes.

Final Deprotection

The final step involves removal of protecting groups (typically acetyl groups) to yield the target compound:

  • Zemplén deacetylation (catalytic NaOMe in MeOH)
  • Purification by chromatography or recrystallization

Comparative Analysis of Preparation Methods

The various methods for preparing this compound can be compared based on several key metrics:

Table 3: Comparison of Preparation Methods

Method Key Advantages Limitations Overall Yield Scalability Purity
Three-step 5-bromoindole + Direct glycosylation Well-established precursor synthesis Oxidative dimerization issues Low-moderate Good Variable
Carbomethoxy protection strategy Prevents dimerization Multiple protection/deprotection steps Moderate (~24% overall) Moderate High
Indoxylic acid allyl ester approach High glycosylation yields Requires palladium catalyst Good (up to 88% for glycosylation) Good High
Indoxylic acid methyl ester approach No precious metal catalysts Lower decarboxylation yields Moderate Good High
Nickel-catalyzed micellar approach Mild conditions, tolerates unprotected NH Limited to thioglycosides currently Variable Needs optimization High

Practical Considerations for Laboratory and Industrial Production

When preparing this compound on various scales, several practical considerations must be addressed:

Scaling Considerations

For laboratory-scale synthesis (1-10g), the indoxylic acid allyl ester approach offers the best balance of yield and practicality. For larger scale production, the three-step 5-bromoindole synthesis followed by optimized glycosylation would likely be more cost-effective, as it avoids expensive palladium catalysts.

Purification Strategies

Purification typically involves a combination of:

  • Crystallization (particularly effective for 5-bromoindole)
  • Column chromatography (for glycosylated intermediates)
  • Recrystallization (for final product)

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol)

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of de-brominated indole derivatives

    Substitution: Formation of substituted indole derivatives with various functional groups

Scientific Research Applications

The compound 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol , also known as 4-chloro-5-bromo-1H-indole-3-yl α-D-mannopyranoside , is a complex organic molecule with a bromo-substituted indole moiety linked to a hydroxymethyl oxane structure. Its chemical formula is C14H16BrNO6, and it has several functional groups, including hydroxyl and ether functionalities. These contribute to its biological activity and potential applications in medicinal chemistry and biochemistry.

Here's an overview of its characteristics:

  • Molecular Formula: C14H16BrNO6
  • Molecular Weight: 374.18 g/mol

Potential Applications

The applications of this compound span various fields:

  • Medicinal Chemistry: Due to its complex structure and functional groups, this compound can be a valuable building block in synthesizing new pharmaceutical agents. The bromo-indole moiety is a common motif in many bioactive compounds, suggesting potential for developing novel drugs.
  • Biochemistry: It can be utilized as a substrate or inhibitor in enzymatic assays. The oxane-3,4,5-triol part, which is a sugar moiety, can interact with enzymes involved in carbohydrate metabolism.
  • Chemical Research: As a complex organic molecule, it can be employed in various chemical reactions and syntheses, contributing to developing new methodologies and compounds.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes . The bromine atom can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Table 1: Key Structural Analogues
Compound Name Substituents on Indole Oxane Modifications Biological Relevance Source/Reference
Target Compound 5-Bromo 6-(hydroxymethyl)oxane-3,4,5-triol Hypothesized enzyme interaction
X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactoside) 5-Bromo, 4-Chloro β-D-galactopyranoside β-galactosidase substrate (biomarker)
6-Chloro-1H-indol-3-yl α-D-galactopyranoside 6-Chloro α-D-galactopyranoside Research chemical (unexplored)
α-Arbutin None (phenolic group) 4-hydroxyphenoxy-oxane Tyrosinase substrate/inhibitor
2-(1H-Indol-3-yl)ethoxy-oxane derivative None Ethoxy-linked oxane Antioxidant candidate
Key Observations:

Chlorination (e.g., X-Gal in ) enhances stability and specificity for β-galactosidase detection .

Sugar Moiety Variations: The hydroxymethyl-oxane triol in the target compound contrasts with α/β-galactopyranosides (), which are more rigid due to their pyranose rings. α-Arbutin () replaces the indole with a phenol, broadening its utility in dermatology but reducing indole-specific interactions.

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties
Property Target Compound X-Gal () α-Arbutin ()
Molecular Weight ~408.63 g/mol (calc.) 408.63 g/mol 272.25 g/mol
Solubility Moderate (polar solvents) Low (requires DMF/DMSO) High (water-soluble)
Enzyme Interaction Hypothesized glycosidase β-galactosidase substrate Tyrosinase substrate
Bioactivity Underexplored Diagnostic agent Skin-lightening agent
Notes:
  • The target compound’s bromoindole group may confer redox activity, as seen in related 5-bromoindole derivatives with antioxidant properties ().
  • α-Arbutin’s phenol group enables hydrogen bonding with tyrosinase, whereas the indole group in the target compound may favor π-π stacking with aromatic enzyme residues .

Biological Activity

2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as a derivative of indole, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.

  • Molecular Formula : C14H15BrNO6
  • Molecular Weight : 408.63 g/mol
  • CAS Number : 1174456-59-7

Antibacterial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against different bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)3.90
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)<1.00
Mycobacterium tuberculosis (H37Rv)10.00

The compound demonstrated significant activity against MRSA, a major concern in clinical settings due to its resistance to multiple antibiotics .

Anticancer Activity

In vitro studies have shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

Cytotoxicity Results

Table 2 presents the IC50 values for different cancer cell lines.

Cell LineIC50 (µM)
A549 (lung cancer)<10
HeLa (cervical cancer)<10
MCF7 (breast cancer)<10

These results suggest that the compound has a preferential cytotoxic effect on rapidly dividing cancer cells compared to non-tumor cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Biofilm Formation : The compound has been shown to prevent biofilm formation in staphylococci without affecting the viability of planktonic cells .
  • Targeting Specific Pathways : Molecular docking studies indicate that it may interact with specific proteins involved in bacterial growth and survival, such as RelA/SpoT homolog proteins .

Case Studies

A notable case study involved the evaluation of this compound's effectiveness against biofilm-forming bacteria in a clinical setting. The study found that treatment with this compound significantly reduced biofilm biomass without compromising the overall cell count in culture, indicating its potential as an anti-biofilm agent .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol?

Methodological Answer:
The synthesis of bromoindole derivatives typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, a related 5-bromoindole compound was synthesized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with 1-ethynyl-3,5-dimethoxybenzene in PEG-400/DMF (2:1) using CuI as a catalyst. After 12 hours of stirring, the product was extracted with ethyl acetate, dried, and purified via flash chromatography (70:30 ethyl acetate/hexane) . Adapt this protocol by substituting the alkyne component with a suitable sugar derivative (e.g., 6-(hydroxymethyl)oxane-3,4,5-triol) to target the desired compound. Monitor reaction progress using TLC (Rf ~0.3 in similar solvent systems) and confirm structure via 1H^1H/13C^{13}C NMR and HRMS.

Basic: Which analytical techniques are optimal for characterizing this compound and verifying its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H NMR to confirm the integration of the bromoindole aromatic protons (δ 7.2–7.8 ppm) and oxane-triol protons (δ 3.0–4.5 ppm). 13C^{13}C NMR can validate the glycosidic bond formation (C-O-C ~100–110 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode should yield [M+H]+^+ with an exact mass matching the molecular formula (e.g., m/z 427.0757 for a related bromoindole compound) .
  • HPLC: Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) can assess purity. For impurities, use methods validated for similar compounds, such as detecting synthesis byproducts at 220–280 nm .

Basic: How can computational docking predict the biological interactions of this compound?

Methodological Answer:
Use AutoDock Vina for efficient docking simulations:

Receptor Preparation: Obtain the target protein structure (e.g., tyrosinase or a kinase) from the PDB. Remove water molecules and add polar hydrogens.

Ligand Preparation: Generate the 3D structure of the compound using tools like Open Babel, optimizing protonation states at physiological pH.

Grid Box Setup: Define the binding site coordinates based on known active sites (e.g., tyrosinase’s copper center).

Docking Parameters: Set exhaustiveness to 8–20 for accuracy, and analyze top-scoring poses for hydrogen bonding (e.g., oxane-triol hydroxyls with catalytic residues) and hydrophobic interactions (bromoindole with aromatic pockets) .

Advanced: How can researchers resolve contradictions in metabolic pathway predictions for this compound?

Methodological Answer:

  • Experimental Validation: Combine GC/MS metabolomics (as in SIMCA-based studies) with isotope tracing. For example, incubate the compound with liver microsomes and track 13C^{13}C-labeled metabolites. Compare results to in silico predictions from tools like MetaCyc .
  • Network Analysis: Map interactions using tools like Cytoscape, referencing compound networks (e.g., linkages between indole derivatives and sugar metabolites) to identify unexpected nodes or pathways .

Advanced: What strategies mitigate degradation or instability during storage?

Methodological Answer:

  • Stress Testing: Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor via HPLC to identify degradation products (e.g., hydrolysis of the glycosidic bond) .
  • Stabilization: Lyophilize the compound and store at -80°C in amber vials under argon. Use cryoprotectants (e.g., trehalose) if aqueous solubility is required for biological assays .

Advanced: How can synthetic impurities be identified and quantified?

Methodological Answer:

  • Impurity Profiling: Use RP-HPLC with PDA detection (e.g., 220 nm) and a C18 column (250 × 4.6 mm, 5 µm). For example, a method validated for dapagliflozin impurities employs a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 50:50 over 20 min) .
  • MS/MS Characterization: Apply UPLC-QTOF-MS to fragment impurities. For brominated byproducts, look for isotopic patterns (e.g., 79Br^{79}Br/81Br^{81}Br doublet) and compare to synthetic standards .

Advanced: What in vitro assays are suitable for evaluating its antioxidant or enzyme inhibitory activity?

Methodological Answer:

  • Antioxidant Assays:
    • DPPH Radical Scavenging: Incubate the compound (0.1–100 µM) with DPPH (100 µM) in methanol. Measure absorbance at 517 nm after 30 min. Calculate IC50_{50} relative to Trolox .
    • Tyrosinase Inhibition: Adapt protocols for α-arbutin: pre-incubate mushroom tyrosinase with the compound (0.1–1 mM) and L-DOPA. Monitor dopachrome formation at 475 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.